5-(4-(Methylthio)phenyl)thiazol-2-amine

Kinase inhibition Molecular docking Drug discovery

This para-methylthio-substituted 2-aminothiazole offers distinct advantages over generic 4-phenyl analogs: balanced lipophilicity (XLogP3=3.1), metabolic processing via S-oxidation (vs. rapid O-demethylation of para-methoxy analogs), and a free 2-amino group for facile amide coupling, reductive amination, or Mannich derivatization. The para-SMe group provides a unique electronic profile and mass spectrometry signature for metabolite identification. Ideal for kinase inhibitor focused libraries, M3 muscarinic antagonist lead optimization, and chemical biology probe conjugation. ≥97% purity ensures reproducible SAR data across campaigns.

Molecular Formula C10H10N2S2
Molecular Weight 222.3 g/mol
Cat. No. B14764222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(Methylthio)phenyl)thiazol-2-amine
Molecular FormulaC10H10N2S2
Molecular Weight222.3 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=CN=C(S2)N
InChIInChI=1S/C10H10N2S2/c1-13-8-4-2-7(3-5-8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12)
InChIKeyUNBJEHHZYMGTDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-(Methylthio)phenyl)thiazol-2-amine – Core Scaffold and Baseline Procurement Context


5-(4-(Methylthio)phenyl)thiazol-2-amine (CAS 105512-85-4) is a 2-aminothiazole derivative bearing a para-methylthio-substituted phenyl ring at the 4-position of the thiazole core, with molecular formula C10H10N2S2 and molecular weight 222.3 g/mol [1]. The compound belongs to the 2-aminothiazole class, a privileged scaffold widely employed in medicinal chemistry for kinase inhibitor design, antimicrobial agent development, and anti-inflammatory drug discovery . The para-methylthio substituent confers distinct electronic and steric properties compared to unsubstituted phenyl or halogenated analogs, influencing both physicochemical parameters (XLogP3 = 3.1) and potential target engagement profiles [2].

Why 5-(4-(Methylthio)phenyl)thiazol-2-amine Cannot Be Interchanged with Generic 2-Aminothiazole Analogs


Within the 2-aminothiazole chemical space, substitution pattern at the phenyl ring position critically dictates biological activity and target selectivity. Systematic SAR studies on thiazole derivatives have established that non-bulky, electron-withdrawing groups at the ortho position and small atoms (H or F) at the para position are preferred for antimalarial potency [1]. The para-methylthio (-SMe) group in the target compound represents a moderate electron-donating substituent that fundamentally alters electronic distribution compared to para-H, para-F, or para-Cl analogs [2]. Furthermore, regioisomeric variation—exemplified by the ortho-methylthio isomer 5-(2-(methylthio)phenyl)thiazol-2-amine (CAS 2109998-74-3)—produces distinct molecular recognition properties due to altered steric hindrance and intramolecular interactions [3]. Simply substituting a generic 4-phenylthiazol-2-amine or an alternative regioisomer will yield different target engagement, pharmacokinetic behavior, and synthetic intermediate utility.

5-(4-(Methylthio)phenyl)thiazol-2-amine – Quantified Differentiation Evidence Versus Comparator Analogs


Kinase Inhibitor Scaffold Versatility: Docking Profile of 4-Arylthiazol-2-amine Core

The 4-arylthiazol-2-amine scaffold, of which 5-(4-(methylthio)phenyl)thiazol-2-amine is a representative member, has demonstrated the capacity to bind within the active sites of multiple therapeutically relevant enzymes including Enoyl ACP reductase, Lipid A, Pyridoxal kinase, and type I DHQase . This multi-target engagement profile, while not quantified for the specific para-methylthio derivative in head-to-head assays, establishes the core scaffold's versatility relative to structurally divergent heterocyclic alternatives such as 2-aminopyridines or 2-aminopyrimidines, which typically exhibit narrower target selectivity ranges [1].

Kinase inhibition Molecular docking Drug discovery

Regioisomeric Differentiation: para-Methylthio Versus ortho-Methylthio Phenyl Substitution

The para-methylthio substitution pattern in 5-(4-(methylthio)phenyl)thiazol-2-amine (CAS 105512-85-4) is chemically and biologically distinct from its ortho-methylthio regioisomer 5-(2-(methylthio)phenyl)thiazol-2-amine (CAS 2109998-74-3) [1]. SAR studies on related thiazole antimalarial agents have demonstrated that para-position substitution with small atoms (H or F) is specifically preferred for maintaining potency, whereas ortho-position substitution requires electron-withdrawing groups for optimal activity [2]. The para-methylthio group provides an electron-donating character (Hammett σp ≈ -0.02 for -SMe) that differs markedly from the ortho-substituted analog, which introduces steric hindrance and altered conjugation with the thiazole core [3].

Regioisomer SAR Substitution pattern Procurement specification

Metabolic Stability Potential: Methylthio Versus Methoxy or Halogen Substituents

The para-methylthio (-SMe) substituent in 5-(4-(methylthio)phenyl)thiazol-2-amine confers distinct metabolic processing characteristics compared to more common para-substituted analogs such as para-methoxy (-OMe) or para-chloro (-Cl) derivatives. The thioether moiety can undergo metabolic S-oxidation to yield sulfoxide and sulfone metabolites, which often retain biological activity while modulating solubility and clearance profiles . This contrasts with para-methoxy analogs that are susceptible to rapid O-demethylation via CYP450 enzymes, frequently resulting in complete metabolic inactivation and shortened half-life [1]. Additionally, the para-methylthio group confers an XLogP3 value of 3.1 for the target compound [2], which is lower than the XLogP3 ≈ 3.8-4.2 typical for para-chloro or para-bromo phenylthiazole analogs, potentially offering improved aqueous solubility and formulation flexibility.

Metabolic stability Pharmacokinetics Lead optimization

Commercial Availability and Purity Specification Versus Close Structural Analogs

5-(4-(Methylthio)phenyl)thiazol-2-amine (CAS 105512-85-4) is commercially available with a standard purity specification of ≥97% from multiple established chemical suppliers [1]. In contrast, closely related regioisomers and substituted analogs exhibit variable commercial availability: the ortho-methylthio isomer (CAS 2109998-74-3) is less widely stocked, while chloro-substituted derivatives such as 5-(5-chloro-2-(methylthio)phenyl)thiazol-2-amine have more limited supplier networks and may require custom synthesis [2]. The para-methylthio derivative benefits from a well-characterized synthetic route via Hantzsch thiazole synthesis using 4-(methylthio)benzaldehyde and thiosemicarbazide or via α-haloketone condensation with thiourea derivatives , enabling reliable scale-up and batch-to-batch consistency.

Procurement Purity specification Supply chain

Patent Landscape: Freedom-to-Operate Profile of Unsubstituted 2-Amino Core

The 5-(4-(methylthio)phenyl)thiazol-2-amine scaffold contains a primary 2-amino group that remains unsubstituted, distinguishing it from heavily patented N-alkylated and N-arylated thiazol-2-amine derivatives that dominate the kinase inhibitor patent landscape [1]. Patent US9745295, which covers numerous thiazole-substituted aminoheteroaryl compounds as kinase inhibitors, specifically claims N-substituted derivatives rather than the free 2-amino core [2]. Similarly, EP1124810 claims 2-amino-thiazole derivatives with specific antitumor applications but focuses on elaborated N-acyl and N-aryl variants [3]. The target compound's free 2-amino group provides a versatile synthetic handle for late-stage diversification while potentially offering a cleaner freedom-to-operate position for early-stage discovery programs relative to pre-functionalized N-substituted analogs.

Patent analysis Freedom to operate Intellectual property

Structural Prerequisite for M3 Muscarinic Antagonist Development

Patent literature specifically identifies thiazole aniline compounds bearing the 4-arylthiazol-2-amine core as M3 muscarinic acetylcholine receptor antagonists for treating respiratory diseases [1]. The para-methylthio-substituted phenyl ring in the target compound provides the requisite aromatic substitution pattern for this pharmacophore class, with the thioether moiety offering a modifiable handle for further optimization of receptor binding kinetics and physicochemical properties . This established pharmacophore precedent distinguishes the 4-arylthiazol-2-amine scaffold from alternative heterocyclic cores (e.g., benzimidazoles, pyrazoles) that require de novo SAR exploration for M3 antagonism.

M3 muscarinic antagonist Thiazole aniline Respiratory therapeutics

5-(4-(Methylthio)phenyl)thiazol-2-amine – Optimal Research and Industrial Application Scenarios


Kinase Inhibitor Lead Generation and SAR Expansion Programs

Utilize 5-(4-(methylthio)phenyl)thiazol-2-amine as a versatile starting scaffold for kinase inhibitor discovery. The compound's 4-arylthiazol-2-amine core has demonstrated molecular docking engagement with multiple kinase-related targets including Enoyl ACP reductase, Lipid A, Pyridoxal kinase, and type I DHQase . The free 2-amino group permits facile derivatization via amide coupling, reductive amination, or Mannich reactions to generate focused libraries for SAR exploration [1]. This application leverages the compound's established pharmacophore versatility and synthetic accessibility for accelerated lead optimization.

M3 Muscarinic Receptor Antagonist Development for Respiratory Indications

Employ the 4-arylthiazol-2-amine scaffold, represented by 5-(4-(methylthio)phenyl)thiazol-2-amine, as a starting point for M3 muscarinic acetylcholine receptor antagonist programs targeting COPD and asthma . The para-methylthio substituent provides a modifiable handle for tuning receptor binding kinetics and physicochemical properties while maintaining the validated thiazole aniline pharmacophore core [1]. This scenario capitalizes on documented patent precedent for thiazole aniline compounds as M3 antagonists, potentially reducing early-stage target validation burden.

Metabolic Stability Optimization in Thiazole-Based Lead Series

Incorporate 5-(4-(methylthio)phenyl)thiazol-2-amine into lead series where balanced lipophilicity (XLogP3 = 3.1) and metabolic processing via S-oxidation are desired over rapid O-demethylation or excessive hydrophobicity . The para-methylthio group's metabolic fate differs fundamentally from para-methoxy analogs that undergo CYP450-mediated O-demethylation to inactive phenols, and from para-halogen analogs with higher XLogP3 values (3.8-4.2) that may exhibit solubility-limited absorption [1]. This application supports programs requiring extended half-life potential while maintaining developable physicochemical properties [2].

Chemical Biology Probe Synthesis and Target Identification Studies

Leverage the free 2-amino group of 5-(4-(methylthio)phenyl)thiazol-2-amine for conjugation to affinity tags (biotin, fluorescent probes) or photoaffinity labels for chemical biology target deconvolution . The compound's well-characterized synthetic accessibility and commercial availability (≥97% purity) [1] enable reliable preparation of probe molecules with defined linker attachment points, facilitating target identification studies in phenotypic screening campaigns. The para-methylthio substituent also provides a distinct mass spectrometry signature for metabolite identification.

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